molecular formula C7H3ClF4 B1631771 2-Chloro-5-fluorobenzotrifluoride CAS No. 89634-75-3

2-Chloro-5-fluorobenzotrifluoride

Cat. No. B1631771
CAS RN: 89634-75-3
M. Wt: 198.54 g/mol
InChI Key: CBMMVERXHJUMCM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzotrifluoride is a chemical compound with the CAS Number 89634-75-3 and a linear formula of C7H3ClF4 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, and four fluorine atoms . The molecular weight is 198.55 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 152.1±35.0℃ (760 Torr) and a density of 1.427±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Electron Coupling and Spin-Spin Interactions

Schaefer, Niemczura, and Marat (1975) investigated the "through-space" or "fragment" interactions of fluorine nuclei in compounds including 2-fluoro-5-nitrobenzotrifluoride and 2,5-difluorobenzotrifluoride. Their study on indirect spin-spin coupling constants over four formal bonds between fluorine nuclei contributes to understanding the electron-coupled interactions in halogenated compounds, providing insights into the quantum mechanical properties of fluorinated aromatic systems (Schaefer, Niemczura, & Marat, 1975).

Fluoromethylation and Catalysis

The synthesis of difluoromethoxy- and difluorothiomethoxyarenes using fluoroform as a source of difluorocarbene was explored by Thomoson and Dolbier (2013). Their work, carried out under moderate conditions, shows the potential for using 2-Chloro-5-fluorobenzotrifluoride derivatives in creating compounds with significant applications in pharmaceuticals and agrochemicals, through the introduction of difluoromethyl groups into aromatic systems (Thomoson & Dolbier, 2013).

Organometallic Chemistry and C-F Activation

Research by Vela et al. (2005) into the synthesis and reactivity of low-coordinate iron(II) fluoride complexes underscores the utility of this compound derivatives in activating C-F bonds. This work highlights the potential for catalytic applications, including the hydrodefluorination of fluorocarbons, showcasing the role of transition metal fluoride complexes in environmental remediation and chemical synthesis (Vela et al., 2005).

Photophysical Properties and Organic Synthesis

Kononevich et al. (2017) synthesized a series of (dibenzoylmethanato)boron difluoride derivatives to study the effects of halogenation on photophysical properties. Their findings demonstrate how modifications to the halogen atoms, including the use of this compound derivatives, can influence the optical characteristics of organic molecules, suggesting applications in the development of fluorescent materials and optical sensors (Kononevich et al., 2017).

Safety and Hazards

2-Chloro-5-fluorobenzotrifluoride is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is classified as an irritant under the GHS07 hazard class .

properties

IUPAC Name

1-chloro-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMVERXHJUMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544917
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89634-75-3
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89634-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-3-(trifluoromethyl)benzenamine (19.5 g, 100 mmoles), water (40 ml) and c.hydrochloric acid (40 ml) were heated with stirring on a steam bath until a white solid formed. The mixture was cooled (ice-salt bath) and a solution of sodium nitrite (7 g, 101 mmoles) in water (15 ml) was added over 15 mins. After stirring for a further hour at 0°, tetrafluoroboric acid (30 g of 40% aqueous solution) was added dropwise over 15 minutes. After one hour the solid was filtered off, washed with water (10 ml), methanol (30 ml) and ether (30 ml) and then dried in vacuo. The dry compound was heated at 140°-180° until no more fumes were observed. The cooled residue was dissolved in ethyl acetate, washed with 5% aqueous sodium hydroxide, dried Na2SO4) and the solvent was removed in vacuo. The residue was distilled in vacuo (12 mmHg, oven temperature 50°-55°) to give the sub-title compound as a colourless oil (7.5 g). M+ 200/198; nmr (CDCl3)δ7.8-7.2 (m).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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